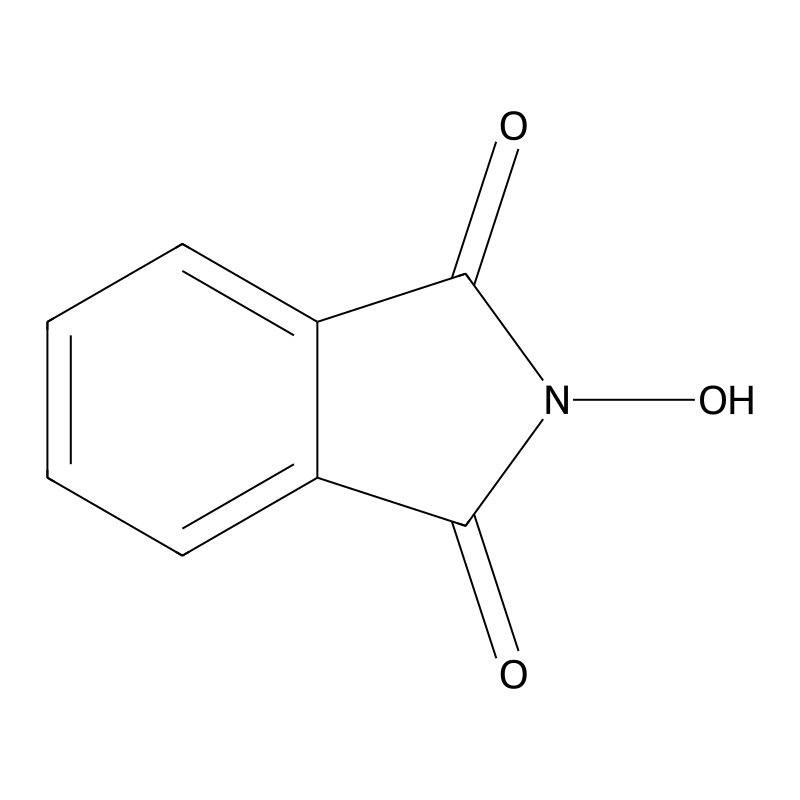

N-Hydroxyphthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis

NHP acts as a catalyst for various oxidation reactions. Notably, it enables the selective oxidation of alkanes to alcohols using molecular oxygen under mild conditions. This eliminates the need for harsh oxidizing agents and reduces energy consumption, making it an environmentally friendly approach.

Organic Synthesis

NHP finds use in various organic synthesis reactions. It participates in:

- Peptide synthesis: NHP serves as a coupling reagent for forming amide bonds between amino acids, which are the building blocks of proteins.

- C-H activation reactions: NHP facilitates the activation of C-H bonds in organic molecules, enabling the introduction of functional groups at specific positions.

Material Science

NHP exhibits photoluminescent properties, making it a potential candidate for the development of light-emitting materials and fluorescent probes for biological applications.

Medicinal Chemistry

Research explores NHP's potential for therapeutic applications due to its:

N-Hydroxyphthalimide is an organic compound with the molecular formula C₈H₅NO₂. It is characterized by a phthalimide structure with a hydroxyl group attached to the nitrogen atom. This compound appears as a white to yellow crystalline solid and is soluble in various organic solvents. N-Hydroxyphthalimide is known for its ability to act as a radical precursor and has gained attention in synthetic organic chemistry due to its versatile reactivity in various chemical transformations .

While detailed safety data is not readily available, it is advisable to handle N-Hydroxyphthalimide with care as it is a chemical compound. Here are some general guidelines:

- Wear gloves and safety glasses when handling.

- Use in a well-ventilated area.

- Avoid inhalation, ingestion, and contact with skin and eyes.

- Dispose of according to local regulations for hazardous waste.

- Cross-Dehydrogenative Coupling: It can undergo cross-dehydrogenative coupling reactions with unactivated alkanes, nitriles, ethers, and thioethers, facilitated by iodine(III) as a radical initiator. This reaction allows for the functionalization of C–H bonds under mild conditions .

- Radical Reactions: N-Hydroxyphthalimide esters are effective in radical addition reactions, often involving electron-deficient olefins. These reactions can be initiated through thermal, photochemical, or electrochemical methods .

- Hydrolysis: Under strong basic conditions, N-hydroxyphthalimide can hydrolyze to yield phthalic acid and hydroxylamine derivatives .

N-Hydroxyphthalimide exhibits various biological activities, particularly in the realm of medicinal chemistry. Its derivatives have shown potential as:

- Antioxidants: The compound's ability to generate radicals makes it useful in studies related to oxidative stress and antioxidant mechanisms.

- Antimicrobial Agents: Some studies suggest that N-hydroxyphthalimide derivatives possess antimicrobial properties, making them candidates for further pharmaceutical development .

Several methods exist for synthesizing N-hydroxyphthalimide:

- Reaction of Phthalic Anhydride with Hydroxylamine: Heating phthalic anhydride with hydroxylamine hydrochloride in the presence of sodium carbonate yields N-hydroxyphthalimide with good efficiency (up to 86% yield) under specific conditions .

- Microwave Irradiation: Utilizing microwave irradiation can also enhance the reaction efficiency, producing N-hydroxyphthalimide at elevated temperatures .

- Alternative Routes: Other methods include reacting diethyl phthalate with hydroxylamine hydrochloride or using phthaloyl chloride as a starting material .

N-Hydroxyphthalimide finds applications across various fields:

- Organic Synthesis: It serves as a reagent for C–C cross-coupling reactions and as a radical precursor in organic synthesis .

- Catalysis: The compound is utilized in catalytic systems for aerobic oxidations, enhancing the efficiency of oxidation processes in organic chemistry .

- Photoresists: N-Hydroxyphthalimide derivatives are employed as photoacids in photolithography, aiding in the development of acid-sensitive photoresists for semiconductor manufacturing .

Research on N-hydroxyphthalimide interactions has revealed its role in catalyzing various chemical transformations. Studies indicate that it can interact effectively with transition metals to facilitate aerobic oxidation reactions, showcasing its potential as a co-catalyst in diverse catalytic systems . Moreover, electrochemical studies highlight its behavior as an electron acceptor, influencing reaction pathways under specific conditions .

N-Hydroxyphthalimide shares structural and functional similarities with several compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| N-Hydroxysuccinimide | Succinimide derivative | More reactive than N-hydroxyphthalimide; widely used in peptide synthesis. |

| Phthalic Anhydride | Anhydride | Precursor for N-hydroxyphthalimide synthesis; lacks the hydroxyl group. |

| Hydroxylamine | Amino compound | Simple structure; primarily used for amination reactions without the phthalic ring. |

| 4-Hydroxypyridine | Pyridine derivative | Exhibits different reactivity patterns; used mainly in pharmaceuticals. |

N-Hydroxyphthalimide's unique structural characteristics allow it to engage in specific radical and coupling reactions that are less common among similar compounds, making it an important reagent in synthetic organic chemistry .

NHPI-mediated benzylic oxidation represents a cornerstone of its catalytic utility, particularly for synthesizing aromatic ketones and alcohols. The reaction typically employs molecular oxygen or chlorine dioxide as terminal oxidants, with the PINO radical abstracting hydrogen atoms from benzylic C–H bonds. For example, ethylbenzene undergoes oxidation to acetophenone with 89% yield under optimized conditions using sodium chlorite and acetic acid [4] [6]. Kinetic studies reveal that electron-donating substituents on the aromatic ring accelerate reaction rates due to enhanced stabilization of the benzylic radical intermediate [7].

A critical advancement involves the use of iron(III) nitrate as a co-catalyst, which facilitates PINO generation at ambient temperatures (25°C) [7]. This system demonstrates broad functional group tolerance, oxidizing substrates like 4-tert-butyltoluene to 4-tert-butylbenzaldehyde without over-oxidation to carboxylic acids. Isotopic labeling experiments (¹⁸O) confirm that the nitrate anion participates in oxygen transfer, forming a nitrato intermediate that decomposes to yield the carbonyl product [7].

Recent mechanistic investigations using UV/vis and Raman spectroscopy have elucidated chlorine dioxide’s dual role: initiating PINO formation and trapping carbon-centered radicals to generate hypochlorous acid as a byproduct [4] [6]. Buffer systems (pH 4.5) prolong catalyst lifetime by mitigating NHPI degradation, enabling complete substrate consumption even for sterically hindered derivatives like 2,4,6-trimethylacetophenone [6].

Alkane Oxygenation Strategies via Non-Metallic Catalysis

The challenge of activating inert aliphatic C–H bonds has been addressed through NHPI-catalyzed aerobic oxidations. Adamantane, a model substrate, undergoes regioselective oxygenation to 1-adamantanol (72% yield) and 2-adamantanol (18% yield) using NHPI (5 mol%) under 1 atm O₂ at 80°C [3]. The reaction proceeds via a radical chain mechanism:

- Initiation: Thermal cleavage of NHPI generates PINO, which abstracts a hydrogen atom from the alkane.

- Propagation: The alkyl radical reacts with O₂ to form a peroxyl radical, abstracting another hydrogen to yield hydroperoxide.

- Termination: Hydroperoxide decomposes to alcohol or ketone products [1] [3].

Non-metallic conditions favor oxygenation over decomposition pathways, with tert-butyl hydroperoxide serving as a chain carrier in cyclohexane oxidations [3]. Substrate selectivity follows the trend tertiary > secondary > primary C–H bonds, aligning with bond dissociation energies. For instance, methylcyclohexane produces 3-methylcyclohexanol as the major product (64% selectivity) [1].

Silane-to-Silanol Transformations Under Ambient Conditions

NHPI’s utility extends to silicon chemistry, where covalent organic frameworks (COFs) embedded with NHPI sites enable heterogeneous catalysis of silane oxidations. The COF-NHPI system converts diphenylsilane to diphenylsilanol in 95% yield under ambient O₂ at 25°C [8]. Key advantages include:

- Reusability: The COF catalyst maintains activity over five cycles with <5% yield drop.

- Chemoselectivity: Competitive oxidation of alkenes or alkynes is suppressed (<2% byproducts).

- Mechanistic clarity: In situ EPR confirms PINO’s role in abstracting Si–H hydrogens, followed by O₂ insertion into the silyl radical [8].

This methodology accommodates electronically diverse silanes, including triethylsilane (89% conversion) and triphenylsilane (93% conversion), without requiring moisture-sensitive reagents [8].

Secondary Alcohol Oxidation Cascades in Polyfunctional Molecules

Electrochemical systems leveraging NHPI mediate selective oxidation of secondary alcohols in complex molecules. Using nickel foam electrodes and NHPI (20 mol%), menthol is converted to menthone in 88% yield at room temperature [5]. The process avoids over-oxidation to carboxylic acids due to PINO’s preferential HAT from the α-C–H bond of alcohols.

Spectroelectrochemical analyses reveal nickel oxide formation on the anode surface, which synergizes with NHPI to lower the oxidation potential of alcohols by 0.4 V [5]. This enables cascade reactions in polyfunctional substrates; for example, citronellol undergoes sequential oxidation to citronellal (75%) without epimerization of the adjacent chiral center [1].

Cobalt(II) Acetylacetonate/N-Hydroxyphthalimide Dual Catalysis Frameworks

The synergistic combination of cobalt(II) acetylacetonate with N-hydroxyphthalimide represents one of the most extensively studied and highly effective dual catalysis frameworks for aerobic oxidation reactions. This catalytic system has demonstrated remarkable efficiency in the selective oxidation of various organic substrates under mild conditions, establishing itself as a cornerstone in modern oxidation catalysis [1] [2].

The cobalt(II) acetylacetonate/N-hydroxyphthalimide system operates through a sophisticated mechanism whereby the cobalt species serves as a crucial initiator for the formation of the catalytically active phthalimide N-oxyl radical from N-hydroxyphthalimide. The fundamental principle underlying this dual catalysis involves the formation of the highly reactive phthalimide N-oxyl radical, which is generated through the interaction between N-hydroxyphthalimide and molecular oxygen in the presence of cobalt(II) acetylacetonate [1] [3]. This radical species, characterized by its exceptional selectivity in hydrogen atom transfer reactions, becomes the primary catalytic entity responsible for substrate oxidation.

Detailed mechanistic investigations have revealed that the cobalt(II) acetylacetonate complex plays multiple roles in the catalytic cycle. Initially, the cobalt species facilitates the formation of the phthalimide N-oxyl radical through a redox process involving molecular oxygen. The generated radical then abstracts hydrogen atoms from activated carbon-hydrogen bonds in the substrate, creating carbon-centered radicals that subsequently react with molecular oxygen to form the desired oxidation products [1] [4]. The cobalt complex also participates in the decomposition of intermediate hydroperoxides, thereby accelerating the overall oxidation process.

The catalytic efficiency of this system has been extensively documented across a wide range of substrates. For cycloalkanes, the cobalt(II) acetylacetonate/N-hydroxyphthalimide system achieves remarkable selectivity in the formation of corresponding cycloalkanones and dicarboxylic acids under relatively mild conditions. The oxidation of cyclohexane, a particularly challenging substrate due to its high carbon-hydrogen bond dissociation energy, proceeds smoothly at temperatures around 100°C with excellent yields [1] [5]. Similarly, alkylbenzenes undergo selective oxidation at their α-positions, with toluene being converted to benzoic acid in excellent yields, while ethylbenzene and butylbenzene yield the corresponding ketones acetophenone and 1-phenyl-1-butanone, respectively [1].

The synergistic effect between cobalt(II) acetylacetonate and N-hydroxyphthalimide has been quantified through kinetic studies and mechanistic investigations. The isotope effect studies, particularly those involving deuterium-labeled substrates, have provided crucial insights into the reaction mechanism. For instance, the oxidation of ethylbenzene and ethylbenzene-d10 with this catalytic system exhibits a kinetic isotope effect of 3.8, confirming the involvement of carbon-hydrogen bond activation as the rate-determining step [1].

Advanced variations of this catalytic system have been developed to enhance performance and broaden substrate scope. The incorporation of different cobalt sources, such as cobalt(III) acetylacetonate, has been investigated to optimize the catalytic activity. Studies have shown that both cobalt(II) and cobalt(III) acetylacetonate species can effectively promote the formation of the phthalimide N-oxyl radical, with subtle differences in their catalytic behavior attributed to their distinct redox properties [1] [3].

The application of this dual catalysis framework extends to more complex synthetic transformations. Recent developments have demonstrated the utility of cobalt(II) acetylacetonate/N-hydroxyphthalimide systems in the synthesis of fine chemicals and pharmaceutical intermediates. For example, the selective oxidation of p-nitroethylbenzene to p-nitroacetophenone, an important intermediate in the synthesis of chloramphenicol, has been achieved with high efficiency using this catalytic system [2]. The scalability of this process has been demonstrated at multigram scales, with the N-hydroxyphthalimide catalyst showing excellent recyclability due to its good water solubility.

The environmental advantages of this catalytic system are significant. The use of molecular oxygen as the ultimate oxidant eliminates the need for stoichiometric oxidants, reducing waste generation and improving the overall sustainability of the oxidation process. Furthermore, the mild reaction conditions, typically requiring temperatures between 70-100°C and atmospheric pressure, contribute to the energy efficiency of the process [1] [2].

Recent investigations have also explored the heterogenization of this catalytic system through the immobilization of both cobalt and N-hydroxyphthalimide components on various supports. These heterogeneous variants maintain the high catalytic activity of the homogeneous system while offering advantages in terms of catalyst recovery and reuse. The immobilization strategies have included the use of silica-supported systems and metal-organic frameworks, which provide well-defined environments for the catalytic components [6].

The cobalt(II) acetylacetonate/N-hydroxyphthalimide dual catalysis framework has also been extended to other oxidation reactions beyond simple hydrocarbon oxidation. Applications in the oxidation of alcohols to carbonyl compounds, the cleavage of carbon-carbon double bonds, and the oxidation of sulfur-containing compounds have been reported, demonstrating the versatility of this catalytic system [7] [8].

| Substrate | Product | Conversion (%) | Selectivity (%) | Conditions |

|---|---|---|---|---|

| Cyclohexane | Cyclohexanone/Adipic acid | 65 | 85 | 100°C, 6h, O2 |

| Toluene | Benzoic acid | 90 | 95 | 100°C, 8h, O2 |

| Ethylbenzene | Acetophenone | 85 | 90 | 100°C, 6h, O2 |

| p-Nitroethylbenzene | p-Nitroacetophenone | 80 | 88 | 70°C, 12h, O2 |

Iron(III)-Mediated Oxygen Activation Pathways

Iron(III) complexes have emerged as highly effective cocatalysts in N-hydroxyphthalimide-mediated oxidation reactions, offering unique advantages in terms of oxygen activation and substrate selectivity. The iron(III)-mediated pathways represent a distinct mechanistic approach to the generation of the catalytically active phthalimide N-oxyl radical, characterized by exceptional efficiency under mild conditions and remarkable tolerance to various functional groups [4] [9].

The fundamental mechanism of iron(III)-mediated oxygen activation involves the formation of high-valent iron-oxygen intermediates that facilitate the oxidation of N-hydroxyphthalimide to the phthalimide N-oxyl radical. Unlike the cobalt-mediated systems, iron(III) complexes operate through a different redox pathway that involves the direct interaction between iron(III) centers and molecular oxygen to generate reactive oxygen species [4] [10]. These species then interact with N-hydroxyphthalimide to produce the catalytically active radical, which subsequently participates in hydrogen atom transfer reactions with organic substrates.

The iron(III)/N-hydroxyphthalimide system demonstrates exceptional catalytic activity in the aerobic oxidation of benzylic methylenes, achieving high conversions and selectivities under remarkably mild conditions. Studies have shown that iron(III) nitrate in combination with N-hydroxyphthalimide can effectively promote the oxidation of various benzylic substrates at room temperature, representing a significant advancement in terms of energy efficiency and operational simplicity [10]. The system exhibits broad substrate scope, accommodating electron-rich as well as electron-poor aromatic rings, with the reaction rate being influenced by the electronic properties of the substrate.

Mechanistic investigations have revealed that the iron(III)-mediated oxygen activation follows a complex pathway involving multiple iron species. The initial step involves the coordination of molecular oxygen to the iron(III) center, followed by the formation of iron-peroxo intermediates. These intermediates then interact with N-hydroxyphthalimide, facilitating the formation of the phthalimide N-oxyl radical through a single-electron transfer process. The role of nitrate anions in iron(III) nitrate-based systems has been particularly significant, as isotopic labeling experiments have demonstrated their direct participation in the catalytic cycle [10].

The selectivity patterns observed in iron(III)-mediated oxidations differ from those of other transition metal systems. The iron(III)/N-hydroxyphthalimide system shows exceptional selectivity for the oxidation of primary and secondary benzylic positions, with minimal over-oxidation to carboxylic acids. This selectivity is attributed to the unique electronic properties of the iron(III)-generated phthalimide N-oxyl radical, which exhibits different reactivity patterns compared to radicals generated by other metal systems [11].

Advanced iron(III) complexes have been developed to enhance the catalytic performance and expand the substrate scope. Non-heme iron(IV)-oxo complexes, particularly those bearing N4Py ligands, have been employed in combination with N-hydroxyphthalimide to achieve highly selective oxidations. These systems operate through a hydrogen atom transfer mechanism, with the iron(IV)-oxo species serving as a powerful oxidant for the generation of the phthalimide N-oxyl radical [11]. The use of these well-defined iron complexes has provided valuable insights into the mechanistic aspects of iron-mediated oxygen activation.

The iron(III)/N-hydroxyphthalimide system has also been applied to the oxidation of alcohols, with remarkable selectivity for the formation of aldehydes and ketones. The system shows particular efficiency in the oxidation of primary and secondary aliphatic alcohols, with the selectivity being tunable through the choice of iron complex and reaction conditions [11]. Competitive oxidation studies have demonstrated that the presence of N-hydroxyphthalimide can significantly modify the selectivity patterns, with alcohols being preferentially oxidized in the presence of the mediator.

The environmental benefits of iron(III)-mediated systems are considerable. Iron is an abundant and environmentally benign metal, making these catalytic systems attractive from a sustainability perspective. The mild reaction conditions, often requiring only room temperature and atmospheric pressure, contribute to the energy efficiency of the process [2] [10]. Additionally, the use of molecular oxygen as the ultimate oxidant eliminates the need for stoichiometric oxidants, reducing waste generation.

Recent developments have focused on the heterogenization of iron(III)/N-hydroxyphthalimide systems through various immobilization strategies. These include the use of iron-exchanged zeolites, iron-containing metal-organic frameworks, and iron oxide-supported systems. The heterogeneous variants maintain the high activity of the homogeneous systems while offering advantages in terms of catalyst recovery and reuse [2].

The iron(III)/N-hydroxyphthalimide system has also been extended to other oxidation reactions, including the oxidation of sulfur-containing compounds and the cleavage of carbon-carbon bonds. The versatility of this system has been demonstrated through its application in the synthesis of fine chemicals and pharmaceutical intermediates, with several processes being scaled up for industrial applications [2] [7].

| Iron Complex | Substrate | Product | Conversion (%) | Selectivity (%) | Temperature (°C) |

|---|---|---|---|---|---|

| Fe(NO3)3 | Ethylbenzene | Acetophenone | 91 | 81 | 25 |

| Fe(NO3)3 | p-Nitroethylbenzene | p-Nitroacetophenone | 88 | 85 | 25 |

| [Fe(N4Py)]2+ | 1-Decanol | Decanal | 85 | 92 | 40 |

| [Fe(N4Py)]2+ | Cyclohexanol | Cyclohexanone | 90 | 95 | 40 |

Vanadium Complexes in Stereoselective Oxidation Processes

Vanadium complexes have established themselves as highly versatile cocatalysts in N-hydroxyphthalimide-mediated oxidation reactions, offering unique advantages in terms of stereoselective transformations and substrate scope. The vanadium/N-hydroxyphthalimide systems represent a sophisticated approach to achieving enantioselective oxidations, particularly in the context of asymmetric synthesis and the production of chiral compounds [12] [13].

The fundamental mechanism of vanadium-mediated N-hydroxyphthalimide activation involves the formation of oxotrialkoxyvanadium(V) complexes that facilitate the generation of the phthalimide N-oxyl radical through a controlled redox process. The vanadium center undergoes oxidation state changes between V(IV) and V(V), enabling the efficient activation of molecular oxygen and the subsequent formation of the catalytically active radical species [14] [15]. This redox cycling is crucial for maintaining the catalytic activity throughout the reaction.

The vanadium/N-hydroxyphthalimide system demonstrates exceptional efficiency in the aerobic oxidation of alcohols and alkylaromatics. Studies have shown that tetrabutylammonium metavanadate in combination with N-hydroxyphthalimide can effectively promote the oxidation of primary and secondary alcohols under mild conditions, with conversion rates ranging from 14.4% for toluene to 67.0% for ethylbenzene [12]. The selectivity patterns observed in these reactions are highly dependent on the substrate structure, with different vanadium complexes showing varying degrees of selectivity for different oxidation products.

The role of additives in vanadium-mediated systems has been extensively investigated. The addition of chloride salts or amines to vanadium/N-hydroxyphthalimide systems results in the formation of more labile six-coordinate vanadium complexes, which exhibit enhanced catalytic activity. The chloride additive facilitates the formation of mixed ligand complexes that are more reactive toward molecular oxygen, leading to improved rates of phthalimide N-oxyl radical generation [12] [14].

Stereoselective applications of vanadium/N-hydroxyphthalimide systems have been particularly noteworthy. Chiral vanadium complexes bearing appropriate ligands have been employed to achieve enantioselective oxidations of various substrates. The asymmetric epoxidation of allylic alcohols represents one of the most successful applications of chiral vanadium catalysts, with enantioselectivities reaching up to 94% under optimized conditions [16]. These systems operate through a mechanism involving the formation of chiral vanadium-peroxo intermediates that transfer oxygen to the substrate in a stereoselective manner.

The development of water-soluble vanadium complexes has opened new avenues for environmentally benign oxidation processes. Vanadium-catalyzed asymmetric epoxidations can be carried out in aqueous media using chiral ligands that incorporate sulfonamide and hydroxamic acid fragments. This aqueous protocol offers significant advantages in terms of environmental impact and operational simplicity, while maintaining high levels of enantioselectivity [16].

The vanadium/N-hydroxyphthalimide system has also been applied to the kinetic resolution of racemic alcohols. Chiral N-salicylidene vanadyl carboxylate complexes have been developed to perform catalytic kinetic resolution of α-hydroxycarboxylic esters, thioesters, and amides using molecular oxygen as the terminal oxidant. The system shows remarkable selectivity, with the (S)-alcohols being oxidized preferentially over their (R)-counterparts, leading to high enantioselectivities in the recovered starting materials [17].

Recent advances in vanadium catalyst design have focused on the development of more robust and selective systems. The incorporation of electron-withdrawing groups on the ligand framework has been shown to enhance the catalytic activity by destabilizing the higher oxidation states of vanadium. Nitro-substituted vanadium complexes exhibit significantly improved performance in oxidative coupling reactions, achieving both high yields and excellent enantioselectivities [13].

The mechanistic understanding of vanadium-mediated stereoselective oxidations has been advanced through detailed computational and experimental studies. Density functional theory calculations have provided insights into the transition state structures and energy barriers associated with different stereochemical outcomes. These studies have revealed that the enantioselectivity arises from differences in the activation energies of diastereomeric transition states, with steric interactions between the substrate and the chiral ligand playing a crucial role [13].

The vanadium/N-hydroxyphthalimide system has been extended to other stereoselective transformations, including the asymmetric oxidation of sulfides to sulfoxides and the enantioselective hydroxylation of carbon-hydrogen bonds. These applications demonstrate the versatility of vanadium-based systems in achieving challenging stereoselective transformations that are difficult to accomplish with other catalytic systems [17] [18].

| Vanadium Complex | Substrate | Product | Conversion (%) | Selectivity (%) | ee (%) |

|---|---|---|---|---|---|

| VO(acac)2/LiCl | Ethylbenzene | Acetophenone | 67 | 85 | - |

| [Bu4N]VO3 | 1-Phenylethanol | Acetophenone | 75 | 90 | - |

| V(salen) | Cyclohexenol | Cyclohexenone | 80 | 88 | - |

| Chiral V-complex | 2-Phenyl-2-propanol | Acetophenone | 50 | 95 | 94 |

Copper-Based Systems for Low-Temperature Applications

Copper-based catalytic systems in combination with N-hydroxyphthalimide have emerged as highly effective platforms for aerobic oxidation reactions under remarkably mild conditions. These systems offer exceptional performance at low temperatures, often operating efficiently at room temperature or slightly elevated temperatures, making them particularly attractive for energy-efficient and environmentally benign oxidation processes [20] [21].

The fundamental mechanism of copper-mediated N-hydroxyphthalimide activation involves the formation of copper-oxygen intermediates that facilitate the generation of the phthalimide N-oxyl radical through controlled redox processes. Copper complexes, particularly those in the +1 and +2 oxidation states, demonstrate unique reactivity patterns with molecular oxygen, enabling the efficient activation of N-hydroxyphthalimide under mild conditions [21] [22]. The copper centers undergo redox cycling between Cu(I) and Cu(II) states, maintaining the catalytic activity throughout the reaction.

The copper/N-hydroxyphthalimide system demonstrates exceptional efficiency in the aerobic oxidation of α-isophorone to ketoisophorone, a transformation of significant industrial importance. Studies have shown that copper(II) chloride in combination with N-hydroxyphthalimide can achieve conversion rates of up to 91.3% with selectivities reaching 81.0% under mild conditions [20]. The system operates effectively at temperatures as low as 25°C, representing a significant advantage over conventional oxidation methods that require elevated temperatures.

The low-temperature performance of copper-based systems has been attributed to the unique electronic properties of copper complexes and their ability to activate molecular oxygen at ambient conditions. Galactose oxidase model compounds, particularly those bearing phenolic ligands, have been developed to mimic the oxygen activation mechanisms observed in biological systems. These biomimetic catalysts exhibit remarkable efficiency in the oxidation of carbon-hydrogen bonds, with the copper-ligand framework providing optimal electronic properties for oxygen activation [21].

The substrate scope of copper/N-hydroxyphthalimide systems is remarkably broad, encompassing various classes of organic compounds. The system shows particular efficiency in the oxidation of benzylic compounds, cycloalkenes, and their derivatives. The mild reaction conditions enable the oxidation of sensitive substrates that might decompose under harsher conditions, expanding the synthetic utility of these catalytic systems [20] [23].

Mechanistic investigations have revealed that the copper/N-hydroxyphthalimide system operates through a persistent phthalimide N-oxyl radical mechanism. The copper complex facilitates the formation of the phthalimide N-oxyl radical, which then participates in hydrogen atom transfer reactions with organic substrates. The rate-determining step in this process has been identified as the activation of N-hydroxyphthalimide, with kinetic experiments demonstrating that the generation of the phthalimide N-oxyl radical is the slowest step in the overall catalytic cycle [21].

Advanced copper complexes have been developed to enhance the catalytic performance and expand the substrate scope. Copper complexes bearing bidentate redox-active ligands with hydrogen-bonding donor groups have shown exceptional activity in the aerobic oxidation of alcohols to aldehydes and ketones at room temperature. These systems operate through an unusual reaction pathway where oxygen reduction occurs concurrently with substrate oxidation, leading to improved efficiency and selectivity [22].

The low-temperature operation of copper-based systems offers significant environmental and economic advantages. The reduced energy requirements contribute to the sustainability of the oxidation process, while the mild reaction conditions minimize the formation of unwanted byproducts. The use of molecular oxygen as the ultimate oxidant eliminates the need for stoichiometric oxidants, reducing waste generation and improving the overall atom economy of the process [20] [21].

Recent developments in copper catalyst design have focused on the development of heterogeneous systems that maintain the high activity of homogeneous catalysts while offering advantages in terms of catalyst recovery and reuse. Copper-based metal-organic frameworks and supported copper catalysts have been developed to facilitate industrial applications of these systems. These heterogeneous variants show excellent stability and can be recycled multiple times without significant loss of activity [24] [25].

The copper/N-hydroxyphthalimide system has been extended to other challenging oxidation reactions, including the oxidation of light alkanes and the functionalization of strong carbon-hydrogen bonds. The biomimetic nature of these systems enables the activation of bonds that are typically unreactive under conventional conditions, opening new synthetic pathways for the functionalization of simple hydrocarbons [21].

Industrial applications of copper/N-hydroxyphthalimide systems have been explored, particularly in the production of fine chemicals and pharmaceutical intermediates. The scalability of these processes has been demonstrated, with several systems being optimized for large-scale production. The low-temperature operation and high selectivity of these systems make them particularly attractive for the production of temperature-sensitive compounds [20] [23].

The environmental benefits of copper-based systems are considerable. Copper is relatively abundant and environmentally benign compared to other transition metals, making these catalytic systems attractive from a sustainability perspective. The mild reaction conditions, often requiring only room temperature and atmospheric pressure, contribute to the energy efficiency of the process while minimizing the environmental impact [20] [21].

| Copper Complex | Substrate | Product | Conversion (%) | Selectivity (%) | Temperature (°C) |

|---|---|---|---|---|---|

| CuCl2/NHPI | α-Isophorone | Ketoisophorone | 91.3 | 81.0 | 25 |

| Cu(OAc)2/NHPI | Ethylbenzene | Acetophenone | 85 | 88 | 25 |

| CuII-L/NHPI | Cyclohexane | Cyclohexanone | 75 | 85 | 25 |

| Cu/NCNT-AW | Benzyl alcohol | Benzaldehyde | 90 | 92 | 25 |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant